Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate is a complex organic compound that combines the structural motifs of indole, quinoline, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The quinoline moiety can be introduced through various cyclization reactions involving aniline derivatives and carbonyl compounds . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole-quinoline derivatives.
Scientific Research Applications
Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Fluoroquinolones: These compounds also contain a fluorine atom and a quinoline moiety, but differ in their overall structure and specific biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share the indole core but have different substituents and applications.
Uniqueness: Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate is unique due to its combination of indole, quinoline, and ester functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
921040-23-5 |
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Molecular Formula |
C21H17FN2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(quinolin-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C21H17FN2O2/c1-2-26-21(25)20-12-15-11-16(22)8-10-19(15)24(20)13-17-9-7-14-5-3-4-6-18(14)23-17/h3-12H,2,13H2,1H3 |
InChI Key |
QUROJSIQGXJPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=NC4=CC=CC=C4C=C3)C=CC(=C2)F |
Origin of Product |
United States |
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